D,L-threo-Droxidopa-13C2,15N Hydrochloride is a deuterated form of Droxidopa, which is primarily utilized in the treatment of neurogenic orthostatic hypotension and other conditions associated with low blood pressure. As a precursor to noradrenaline, it plays a critical role in the synthesis of catecholamines, which are essential for various physiological functions. The compound is classified as an organic chemical and falls under the category of pharmaceutical intermediates.
D,L-threo-Droxidopa-13C2,15N Hydrochloride is derived from Droxidopa, which is synthesized through various chemical processes involving the hydroxylation of tyrosine derivatives. The compound is classified as an amino acid derivative and a pharmaceutical agent, specifically targeting conditions related to autonomic dysfunction. It is recognized for its isotopic labeling, which aids in pharmacokinetic studies and metabolic tracking in biological systems.
The synthesis of D,L-threo-Droxidopa-13C2,15N Hydrochloride typically involves:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic composition.
D,L-threo-Droxidopa-13C2,15N Hydrochloride has a complex molecular structure characterized by:
D,L-threo-Droxidopa-13C2,15N Hydrochloride participates in several chemical reactions:
These reactions are crucial for understanding its metabolic pathways and potential interactions within biological systems.
D,L-threo-Droxidopa-13C2,15N Hydrochloride exerts its pharmacological effects primarily through its conversion to noradrenaline in the body.
Clinical studies have demonstrated significant improvements in blood pressure regulation upon administration of D,L-threo-Droxidopa.
Relevant analytical data can be obtained through high-performance liquid chromatography for purity assessment.
D,L-threo-Droxidopa-13C2,15N Hydrochloride has significant applications in scientific research:
D,L-threo-Droxidopa-¹³C₂,¹⁵N Hydrochloride features site-specific isotopic enrichment at three atomic positions: two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom. The ¹³C labels are incorporated at the carboxyl carbon (C1) and α-carbon (C2) of the alanine sidechain, while the ¹⁵N replaces the nitrogen in the amino group. This precise labeling pattern is confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, which show characteristic splitting patterns and mass shifts corresponding to the heavy isotopes [1] [5]. The SMILES notation (OC₁=C(O)C=CC(C@@H¹³C@H¹³C=O)=C1.Cl) explicitly denotes the chiral centers and isotopic substitutions [1] [4]. The isotopic purity typically exceeds 99%, critical for minimizing unlabeled interference in tracer studies. The structural integrity of the catechol moiety (3,4-dihydroxyphenyl group) remains unaltered by isotopic labeling, preserving its redox chemistry and metal-binding properties.
Table 1: Isotopic Labeling Sites and Functions
Atomic Position | Isotope | Role in Tracer Studies |
---|---|---|
Carboxyl carbon (C1) | ¹³C | Tracks decarboxylation reactions |
α-carbon (C2) | ¹³C | Monitors racemization or transamination |
Amino group | ¹⁵N | Traces deamination or neurotransmitter synthesis |
The molecular formula of this isotopologue is C₇¹³C₂H₁₂Cl¹⁵NO₅, reflecting the substitution of two natural-abundance carbon atoms (¹²C) with ¹³C and one nitrogen (¹⁴N) with ¹⁵N. This results in a molecular weight of 252.63 g/mol, calculated as follows:
Table 2: Molecular Weight Comparison: Labeled vs. Unlabeled Compound
Parameter | Unlabeled Droxidopa·HCl | ¹³C₂,¹⁵N Droxidopa·HCl | Shift |
---|---|---|---|
Molecular formula | C₉H₁₂ClNO₅ | C₇¹³C₂H₁₂Cl¹⁵NO₅ | - |
Exact mass | 233.045 Da | 252.63 Da | +19.585 Da |
MS detection (m/z) | 234 [M+H]⁺ | 254 [M+H]⁺ | +20 Da |
This compound exists as a racemic mixture of the DL-threo diastereomer, characterized by erythro relative configuration at the β-hydroxy-α-amino carboxylic acid backbone. The threo designation denotes antiperiplanar orientation of the C3-hydroxyl and amino groups, confirmed by X-ray crystallography in unlabeled analogs [3] [8]. The chiral centers at C2 (α-carbon) and C3 (β-carbon) exhibit R,S and S,R configurations in the enantiomeric pair, as denoted by the SMILES stereodescriptors [C@@H] and [C@H] [1] [5]. This racemate differs fundamentally from the L-threo enantiomer (active pharmaceutical ingredient), which has absolute 2S,3R configuration. The DL mixture is strategically employed in metabolic studies to differentiate stereospecific and non-specific biotransformations.
Table 3: Stereoisomers of Droxidopa
Stereoisomer | Configuration | Biological Activity | Role in Research |
---|---|---|---|
L-threo (Nordion™) | 2S,3R | Norepinephrine prodrug | Therapeutic agent |
D-threo | 2R,3S | Negligible decarboxylation | Metabolic stability control |
DL-threo-¹³C₂,¹⁵N·HCl | Racemic (2R,3S + 2S,3R) | Mixed pharmacokinetics | Tracer for racemate metabolism |
erythro isomers | 2R,3R or 2S,3S | Inactive | Not used in tracer studies |
As a hydrochloride salt, the compound exhibits high water solubility (>50 mg/mL at 20°C), facilitating its use in aqueous biological matrices. However, the catechol moiety renders it oxidation-prone, particularly under alkaline conditions or light exposure. Solutions turn brown upon air oxidation due to quinone formation, necessitating inert atmospheres (N₂) and antioxidants (e.g., 0.1% EDTA) during handling [4] [8]. The solid form is hygroscopic, requiring storage at –20°C in sealed containers with desiccants to prevent hydrate formation and decomposition [1] [4]. Purity is maintained at >95% under these conditions for >24 months, verified by HPLC with UV detection (λ=280 nm) [1] [3]. Thermal analysis (DSC/TGA) reveals decomposition at >200°C without melting, consistent with zwitterionic amino acid salts.
Table 4: Key Physicochemical Properties
Property | Characteristics | Analytical Method |
---|---|---|
Solubility | >50 mg/mL in water; soluble in acidic buffers | USP dissolution test |
Stability (solid) | >24 months at –20°C; hygroscopic | ICH Q1A(R2) guidelines |
Stability (solution) | 24h under N₂/EDTA; <6h in air | HPLC-UV kinetics |
Purity | >95% (HPLC, major impurities: oxidation products) | Reverse-phase HPLC |
Storage condition | –20°C, desiccated, amber glass | ICH Q7 compliance |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: